molecular formula C18H16N2O5 B2453211 ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate CAS No. 1009770-20-0

ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate

Cat. No.: B2453211
CAS No.: 1009770-20-0
M. Wt: 340.335
InChI Key: ZINJDAOAWWAALP-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dihydroxyphenyl group and an ethyl ester of benzoic acid

Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize and bind to its phenolic and pyrazole groups

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. The presence of the dihydroxyphenyl and pyrazole groups suggests potential hydrogen bonding and pi-pi stacking interactions with target proteins or enzymes . These interactions could alter the conformation or activity of the targets, leading to downstream effects.

Biochemical Pathways

Given the structural features of the compound, it may be involved in pathways related to oxidative stress, inflammation, or cellular signaling

Pharmacokinetics

The presence of the dihydroxyphenyl group could make it a substrate for glucuronidation or sulfation, common phase II metabolic reactions . These modifications could affect the compound’s distribution, metabolism, and excretion, impacting its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially modulate cellular signaling, gene expression, or enzymatic activity

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s ionization state and thus its ability to interact with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its diffusion rate in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or ketoester under acidic or basic conditions.

    Substitution with 2,4-dihydroxyphenyl group: The pyrazole intermediate is then reacted with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst to form the desired substitution.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-24-18(23)11-3-6-13(7-4-11)25-16-10-19-20-17(16)14-8-5-12(21)9-15(14)22/h3-10,21-22H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINJDAOAWWAALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331563
Record name ethyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1009770-20-0
Record name ethyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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